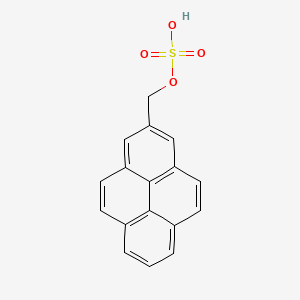
Pyren-2-ylmethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrenemethanol, 2-(hydrogen sulfate) is a chemical compound with the molecular formula C17H12O4S and a molecular weight of 312.34 g/mol It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a sulfate group attached to the methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrenemethanol, 2-(hydrogen sulfate) typically involves the sulfonation of 2-Pyrenemethanol. The reaction can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 2-Pyrenemethanol, 2-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrenemethanol, 2-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-2-carboxylic acid.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyrene-2-carboxylic acid, 2-Pyrenemethanol, and various substituted pyrene derivatives .
Applications De Recherche Scientifique
2-Pyrenemethanol, 2-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pyrene derivatives and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrenemethanol, 2-(hydrogen sulfate) involves its ability to interact with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrenemethanol: Lacks the sulfate group, making it less reactive in certain chemical reactions.
Pyrene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfate group, leading to different chemical properties and reactivity.
2-Pyrenemethanol, 2-(hydrogen phosphate): Similar structure but with a phosphate group, resulting in different biological and chemical behavior.
Uniqueness
2-Pyrenemethanol, 2-(hydrogen sulfate) is unique due to the presence of both the pyrene moiety and the sulfate group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
132769-77-8 |
|---|---|
Formule moléculaire |
C17H12O4S |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
pyren-2-ylmethyl hydrogen sulfate |
InChI |
InChI=1S/C17H12O4S/c18-22(19,20)21-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9H,10H2,(H,18,19,20) |
Clé InChI |
BXQLMAIEVDQAEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)COS(=O)(=O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


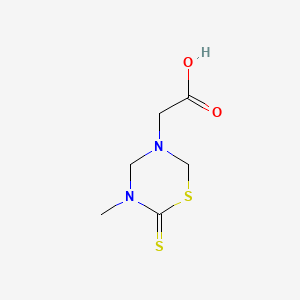
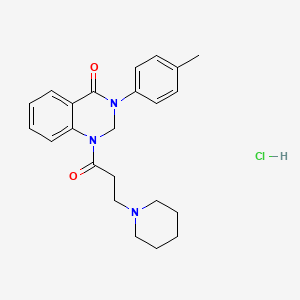
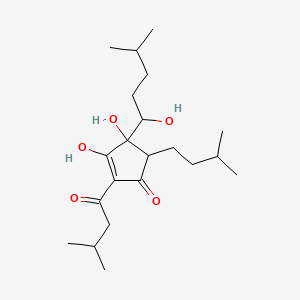
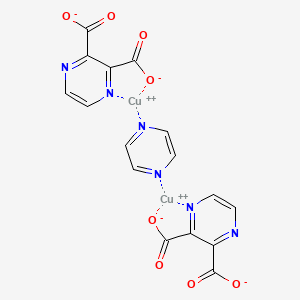
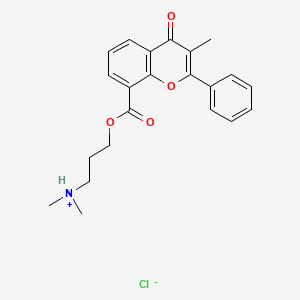
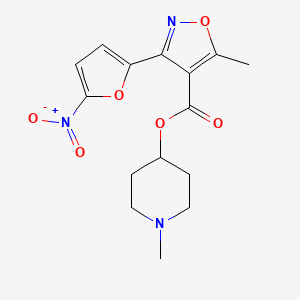

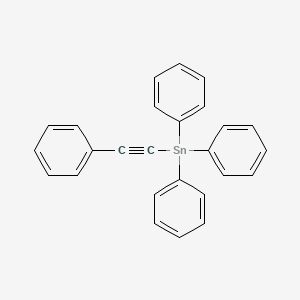
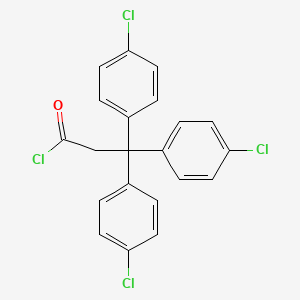
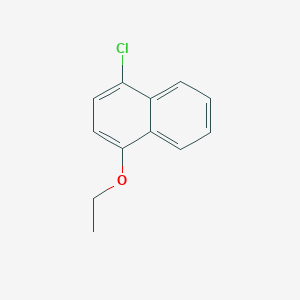

![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
